molecular formula C19H21ClN2O3S B2932315 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide CAS No. 1206986-53-9

3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide

Cat. No.: B2932315
CAS No.: 1206986-53-9
M. Wt: 392.9
InChI Key: UWRIKAHTZYGGIG-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse chemical properties and applications in various scientific fields. This compound features a chloro, methyl, and pyrrolidine moiety attached to a benzenesulfonamide core, giving it unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-methylbenzenesulfonamide, followed by the formation of the 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl moiety through a series of substitution and coupling reactions. Reaction conditions often require the use of specific reagents and solvents under controlled temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more streamlined and scalable methods, such as automated continuous-flow synthesis. This allows for higher efficiency, reduced reaction times, and consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

3-Chloro-2-methyl-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : Selective reduction can target the pyrrolidine ring or the carbonyl group.

  • Substitution: : Electrophilic substitution reactions can modify the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution: : Halogenation can be carried out using halogen sources like chlorine or bromine under acidic conditions.

Major Products Formed

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Reduced pyrrolidine and carbonyl functionalities.

  • Substitution: : Halogenated aromatic derivatives.

Properties

IUPAC Name

3-chloro-2-methyl-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-17(20)5-4-6-18(14)26(24,25)21-16-9-7-15(8-10-16)13-19(23)22-11-2-3-12-22/h4-10,21H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIKAHTZYGGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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